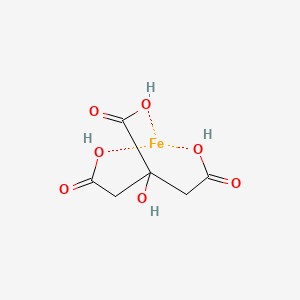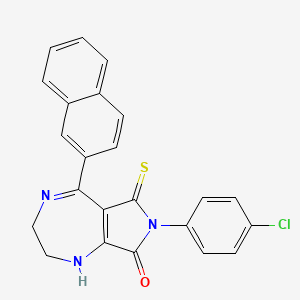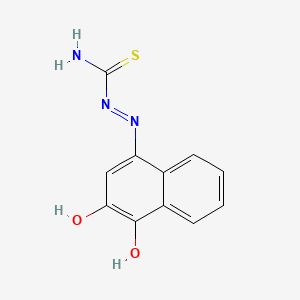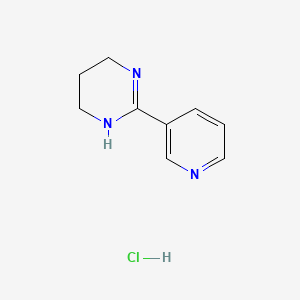![molecular formula C25H27N5O3S B1229524 N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229524.png)
N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide and its derivatives have been studied extensively for their synthesis and potential biological activities. Several research studies have focused on synthesizing novel compounds using this chemical structure and exploring their biological activities.
Anti-Inflammatory Activity : A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity. Significant anti-inflammatory activity was observed in some of these derivatives.
Antimicrobial Activities : Another study by Sojitra et al. (2016) focused on synthesizing derivatives using microwave heating and tested their antimicrobial activities. These compounds displayed excellent to moderate activities, particularly against bacteria.
Anticancer Activity : Research by Berest et al. (2011) explored the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds revealed in vitro anticancer and antibacterial activity, with one compound showing significant influence on non-small cell lung and CNS cancer cell lines.
Structural Analysis and Molecular Conformations : A study by Narayana et al. (2016) investigated the molecular conformations of related compounds, revealing diverse biological activities like analgesic, antibacterial, and anti-inflammatory properties.
Synthesis of Heterocycles Incorporating Antipyrine Moiety : Research by Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated as antimicrobial agents.
Anticonvulsant Activity : A study by Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, showing weak and moderate anticonvulsant effects in a seizure model in mice.
Cardiotonic Activity : Nomoto et al. (1991) studied a series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidines for cardiotonic activity in dogs, finding that certain derivatives showed potent inotropic activity (Nomoto et al., 1991).
Synthesis of Metal Complexes : Sarhan et al. (2017) synthesized and characterized metal complexes of a similar ligand, suggesting potential applications in various fields, including pharmaceuticals (Sarhan, Lateef, & Waheed, 2017).
Propiedades
Nombre del producto |
N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide |
|---|---|
Fórmula molecular |
C25H27N5O3S |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-5-16(2)26-21(31)15-34-25-27-20-14-10-9-13-19(20)23(32)29(25)22-17(3)28(4)30(24(22)33)18-11-7-6-8-12-18/h6-14,16H,5,15H2,1-4H3,(H,26,31) |
Clave InChI |
FCOHQHTYBGXQSU-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
SMILES canónico |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



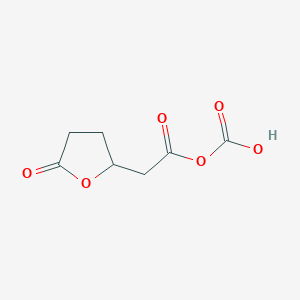
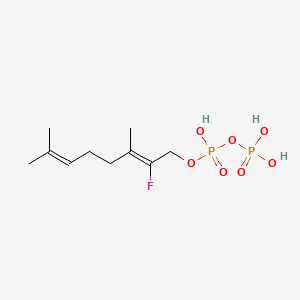
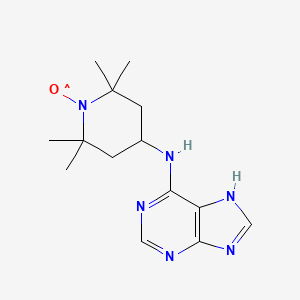

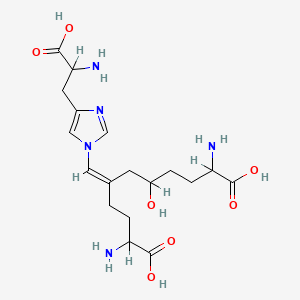
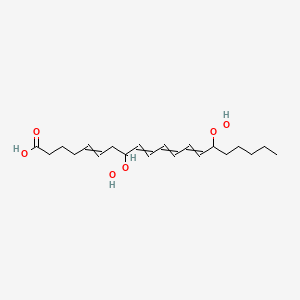
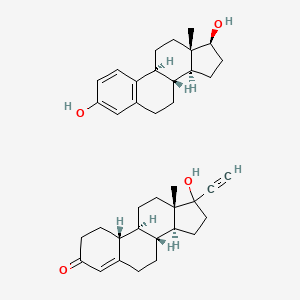
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)

